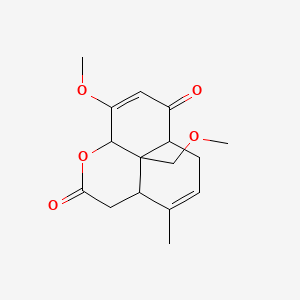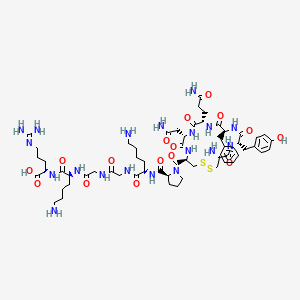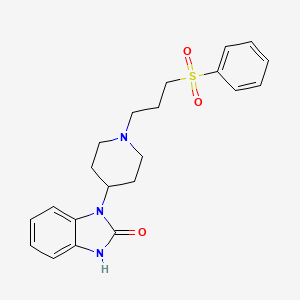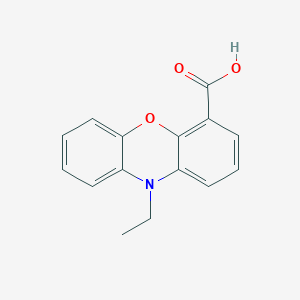
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,8-bc)pyran-2,7-dione belongs to the class of naphthopyran derivatives. It features a fused naphthalene and pyran ring system, with additional substituents. The compound’s structure is intriguing due to its bridged bicyclic framework, which confers unique properties.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of Naphtho(1,8-bc)pyran-2,7-dione. Here are a few common methods:
- Cyclization of Naphthoquinone Derivatives::
- Starting from a naphthoquinone precursor, cyclization reactions can yield the desired compound.
- Conditions involve heating the precursor with Lewis acids or other suitable catalysts.
- Ring-Closing Reactions::
- Intramolecular cyclization reactions can be employed using appropriate substrates.
- These reactions often require carefully designed precursors.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
化学反応の分析
Naphtho(1,8-bc)pyran-2,7-dione undergoes various chemical reactions:
- Oxidation::
- The quinone moiety is susceptible to oxidation, leading to the formation of hydroquinone derivatives.
- Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction::
- Reduction of the quinone ring can yield dihydro derivatives.
- Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical reduction methods.
- Substitution::
- Electrophilic substitution reactions occur at positions adjacent to the carbonyl groups.
- Halogenation, acylation, and alkylation reactions are relevant.
Major Products
The primary products of these reactions include derivatives with modified functional groups, such as hydroxyl, methoxy, or alkyl substituents.
科学的研究の応用
Naphtho(1,8-bc)pyran-2,7-dione finds applications in various fields:
- Chemistry::
- As a building block for the synthesis of more complex molecules.
- Studying its reactivity and interactions with other compounds.
- Biology and Medicine::
- Investigating its potential as an antitumor or antimicrobial agent.
- Understanding its effects on cellular processes.
- Industry::
- Used in the production of dyes, pigments, or pharmaceutical intermediates.
作用機序
The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular targets.
類似化合物との比較
While Naphtho(1,8-bc)pyran-2,7-dione is unique due to its bridged bicyclic structure, similar compounds include naphthoquinones, pyran derivatives, and other fused ring systems.
特性
CAS番号 |
104199-24-8 |
|---|---|
分子式 |
C16H20O5 |
分子量 |
292.33 g/mol |
IUPAC名 |
12-methoxy-13-(methoxymethyl)-6-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C16H20O5/c1-9-4-5-10-12(17)7-13(20-3)15-16(10,8-19-2)11(9)6-14(18)21-15/h4,7,10-11,15H,5-6,8H2,1-3H3 |
InChIキー |
NXGFTQJZUVHYJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(=O)C=C(C3C2(C1CC(=O)O3)COC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)





![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
